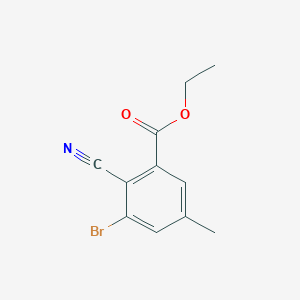

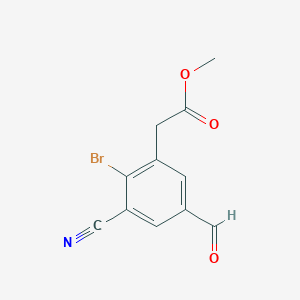

![molecular formula C15H22N2O2 B1417209 methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1000932-03-5](/img/structure/B1417209.png)

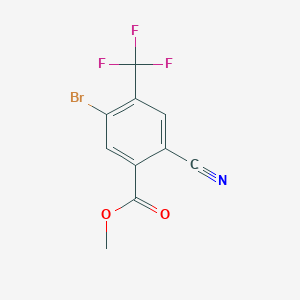

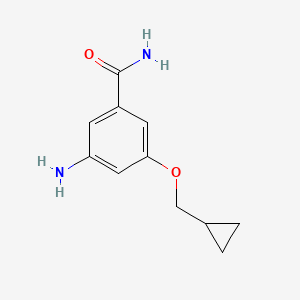

methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as MADAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrole derivative that is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors (nAChRs) in the brain.

Applications De Recherche Scientifique

Epigenetic Modifications and Cancer Therapy

One significant area of research related to similar compounds involves the study of DNA methylation processes, which are crucial for understanding cancer mechanisms and developing therapies. DNA methyltransferase inhibitors, for example, have shown promise in inhibiting hypermethylation, a process that can lead to the suppression of tumor suppressor genes. These inhibitors, by restoring the expression of these genes, exhibit potential for anticancer therapy, particularly in leukemia, although their effectiveness in solid tumors remains limited. Further research and clinical trials are necessary to establish their definitive role in cancer therapy (Goffin & Eisenhauer, 2002).

Food Preservation and Ethylene Inhibition

Another research avenue involves the use of compounds to manage the ripening and senescence of fruits and vegetables, thereby improving postharvest quality and shelf life. 1-Methylcyclopropene (1-MCP), a compound that inhibits ethylene action, is particularly noteworthy. It has been used across a wide range of crops to delay ripening and maintain freshness. The effectiveness of 1-MCP highlights the potential of similar chemical agents in agricultural applications and food science, offering insights into managing ethylene sensitivity and extending the storage life of perishable products (Blankenship & Dole, 2003).

Environmental Monitoring and Pollutant Detection

The development of electrochemical sensors for detecting environmental pollutants is another crucial application area. Compounds like paraquat, a widely used herbicide, present significant health risks even at low concentrations. Research into electrochemical methods for paraquat detection, leveraging modified electrodes for enhanced selectivity and sensitivity, underscores the importance of chemical innovations in environmental monitoring. Such studies contribute to safer agricultural practices and public health protection by enabling the accurate and efficient detection of toxic substances (Laghrib et al., 2020).

Advanced Material Synthesis

Furthermore, the chemical modification of polymers, such as xylan derivatives, showcases the versatility of similar compounds in creating materials with specific properties. These applications range from drug delivery systems, utilizing nanoparticles for targeted medicine release, to the development of paper strength additives and antimicrobial agents. The synthesis of xylan esters and ethers illustrates the potential of chemical engineering in producing novel materials with a wide array of industrial, medical, and environmental applications (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

methyl 1-(1-azabicyclo[2.2.2]octan-3-yl)-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-8-13(15(18)19-3)11(2)17(10)14-9-16-6-4-12(14)5-7-16/h8,12,14H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDHCBIAKMWVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CN3CCC2CC3)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.